molecular formula C8H8BrNO3 B14009299 1-Bromo-4-(2-nitroethoxy)benzene

1-Bromo-4-(2-nitroethoxy)benzene

Cat. No.: B14009299
M. Wt: 246.06 g/mol
InChI Key: SALZVZPKLDWAQA-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-nitroethoxy)benzene is an organic compound with the molecular formula C8H8BrNO3 It consists of a benzene ring substituted with a bromine atom at the 1-position and a 2-nitroethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-nitroethoxy)benzene can be synthesized through a multi-step process involving the nitration of ethoxybenzene followed by bromination. The nitration step typically involves the reaction of ethoxybenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The bromination step involves the reaction of the nitroethoxybenzene with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-nitroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide and potassium tert-butoxide are used under elevated temperatures.

    Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of the nitro group.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the substituents introduced.

    Nucleophilic Substitution: Products include substituted benzene derivatives with different nucleophiles replacing the bromine atom.

    Reduction: The major product is 1-bromo-4-(2-aminoethoxy)benzene.

Comparison with Similar Compounds

1-Bromo-4-(2-nitroethoxy)benzene can be compared with other similar compounds such as:

    Bromobenzene: Consists of a benzene ring with a single bromine atom.

    Nitrobenzene: Consists of a benzene ring with a single nitro group.

    1-Bromo-4-nitrobenzene: Similar to this compound but lacks the ethoxy group.

Uniqueness: this compound is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. The ethoxy group further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

1-bromo-4-(2-nitroethoxy)benzene

InChI

InChI=1S/C8H8BrNO3/c9-7-1-3-8(4-2-7)13-6-5-10(11)12/h1-4H,5-6H2

InChI Key

SALZVZPKLDWAQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC[N+](=O)[O-])Br

Origin of Product

United States

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